Silane, (1-cyclopenten-1-yloxy)tris(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (1-cyclopenten-1-yloxy)tris(1-methylethyl)-, also known as tris(1-cyclopenten-1-yloxy)methylsilane, is a chemical compound with the molecular formula C16H24O3Si. It is characterized by the presence of three cyclopenten-1-yloxy groups attached to a silicon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of silane, (1-cyclopenten-1-yloxy)tris(1-methylethyl)-, typically involves the reaction of cyclopentene with a suitable silane precursor under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of silane, (1-cyclopenten-1-yloxy)tris(1-methylethyl)-, may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. The compound is then purified using techniques such as distillation or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Silane, (1-cyclopenten-1-yloxy)tris(1-methylethyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The cyclopenten-1-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a wide range of silane derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Silane, (1-cyclopenten-1-yloxy)tris(1-methylethyl)-, has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: Used in the production of advanced materials, coatings, and adhesives.
Wirkmechanismus
The mechanism by which silane, (1-cyclopenten-1-yloxy)tris(1-methylethyl)-, exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopenten-1-yloxy groups can interact with specific sites on the target molecules, leading to changes in their activity or function. The silicon atom in the compound may also play a role in stabilizing the interactions and enhancing the overall efficacy of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silane, tris(1-cyclopenten-1-yloxy)methyl-: Similar structure but different substituents.
Silane, tris(1-cyclopenten-1-yloxy)ethyl-: Similar structure with ethyl groups instead of isopropyl groups.
Uniqueness
Silane, (1-cyclopenten-1-yloxy)tris(1-methylethyl)-, is unique due to the presence of isopropyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
80522-45-8 |
---|---|
Molekularformel |
C14H28OSi |
Molekulargewicht |
240.46 g/mol |
IUPAC-Name |
cyclopenten-1-yloxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C14H28OSi/c1-11(2)16(12(3)4,13(5)6)15-14-9-7-8-10-14/h9,11-13H,7-8,10H2,1-6H3 |
InChI-Schlüssel |
NXIDFICJABGPNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.